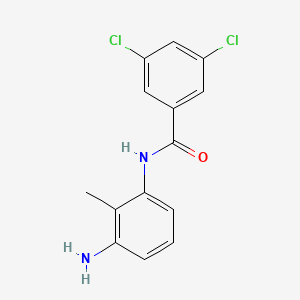

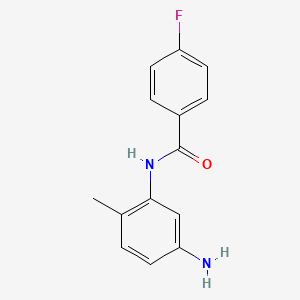

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which produces fluorescent 1-amino-2,3-naphthalic anhydrides . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . These methods suggest that the synthesis of "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" could also involve a condensation reaction or a multistep process to introduce the amide functionality.

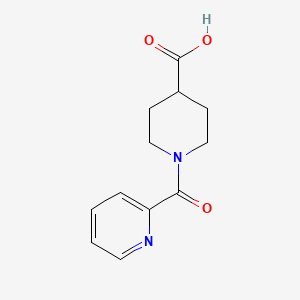

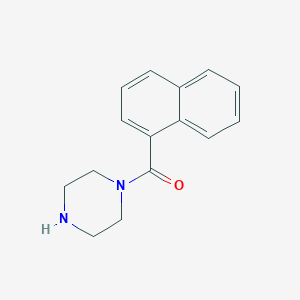

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography, as seen with 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . The structure of "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" would likely exhibit a planar geometry around the amide bond and may have substituent effects influencing its overall conformation.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of behaviors. For instance, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates selective toxicity through enzymatic reduction in hypoxic cells . The compound "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" may also undergo reductive reactions, potentially affecting its chemical stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as fluorescence enhancement in substituted aminostilbenes , suggest that "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" could exhibit similar photophysical properties. The presence of the fluorobenzamide moiety may contribute to the compound's fluorescence characteristics, and its solubility and stability would be influenced by the amide bond and the electron-withdrawing fluorine atom.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide, as part of the fluorobenzamide family, has been studied for its antimicrobial properties. Research has shown that certain derivatives of fluorobenzamides, including those with a fluorine atom in the benzoyl group, exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom is critical for enhancing this activity, indicating the compound's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Fluorobenzamide derivatives have also been explored for their antitumor properties. Studies have revealed that compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which is structurally related to N-(5-Amino-2-methylphenyl)-4-fluorobenzamide, show potent and selective antitumor effects. These compounds induce DNA damage and cell cycle arrest in tumor cells, suggesting their potential in cancer therapy (Bradshaw et al., 2002).

Radiopharmaceutical Applications

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide and its derivatives have been investigated as potential radiopharmaceuticals. Compounds with a fluorine atom in the benzamide group have shown promise as tracers for gamma-emission tomography, especially in studying serotonin receptors (Mertens et al., 1994).

Chemical Synthesis and Molecular Studies

Research has also focused on the synthesis and molecular characterization of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide derivatives. Studies have detailed various synthetic routes and explored their chemical structures, providing a foundation for further exploration of their biological and pharmacological properties (Hutchinson et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXURQNMOUKLHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)